molecular formula C15H23N3O2 B11795246 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11795246
M. Wt: 277.36 g/mol
InChI Key: LRMBIILFSCRONI-UHFFFAOYSA-N
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Description

1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a hydroxypropyl group and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Substitution with Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a hydroxypropyl halide.

    Introduction of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxypropyl and methylpyridinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)propanone: Similar structure with a propanone moiety instead of ethanone.

    1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)butanone: Similar structure with a butanone moiety instead of ethanone.

Uniqueness

1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxypropyl and methylpyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

1-[4-[5-(1-hydroxypropyl)-6-methylpyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C15H23N3O2/c1-4-14(20)13-5-6-15(16-11(13)2)18-9-7-17(8-10-18)12(3)19/h5-6,14,20H,4,7-10H2,1-3H3

InChI Key

LRMBIILFSCRONI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)C)C)O

Origin of Product

United States

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